1,1-Dichloro-1,2,2-trifluoropropane
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Overview
Description
1,1-Dichloro-1,2,2-trifluoropropane is an organic compound with the chemical formula C3H3Cl2F3. It is known for its good chemical stability and resistance to corrosion. This compound is commonly used as a refrigerant and in refrigeration equipment due to its relatively low ozone depletion potential .
Preparation Methods
1,1-Dichloro-1,2,2-trifluoropropane is typically synthesized through the fluorination of chlorinated hydrocarbons. The process involves reacting chlorinated hydrocarbons with fluorinated alkanes, followed by multiple steps to obtain the final product . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1,1-Dichloro-1,2,2-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include halogens, acids, and bases.
Scientific Research Applications
1,1-Dichloro-1,2,2-trifluoropropane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions.
Biology and Medicine: The compound is studied for its potential effects on biological systems and its use in medical applications.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-1,2,2-trifluoropropane involves its interaction with molecular targets and pathways. The compound can undergo biotransformation in biological systems, leading to the formation of metabolites such as trifluoroacetic acid. These metabolites can bind to proteins and other cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
1,1-Dichloro-1,2,2-trifluoropropane is similar to other chlorofluorocarbons and hydrochlorofluorocarbons, such as:
- 1,1,1-Trifluoro-2,3-dichloropropane
- 1,1,1-Trifluoropropan-2-one
- 1,1,2-Trichloro-1,3,3,3-tetrafluoropropane
Compared to these compounds, this compound has a unique combination of chemical stability and lower ozone depletion potential, making it a preferred choice in certain applications .
Properties
IUPAC Name |
1,1-dichloro-1,2,2-trifluoropropane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl2F3/c1-2(6,7)3(4,5)8/h1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOXKKSIKFHMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(Cl)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2F3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878690 |
Source
|
Record name | 1,1-Dichloro-1,2,2-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.95 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7125-99-7 |
Source
|
Record name | 1,1-Dichloro-1,2,2-trifluoropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007125997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dichloro-1,2,2-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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